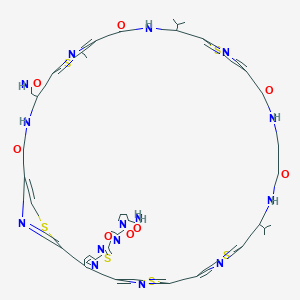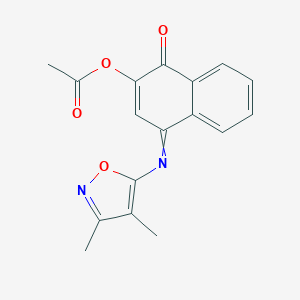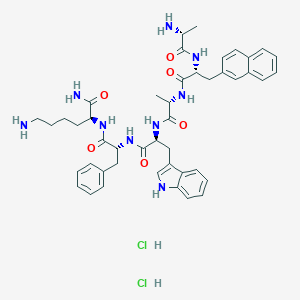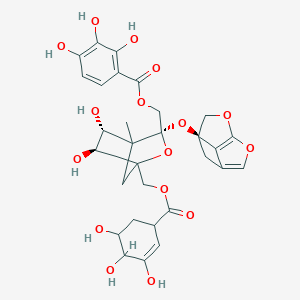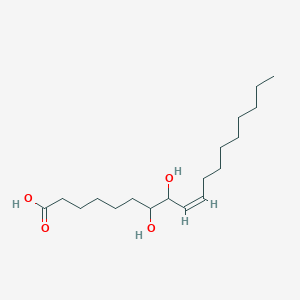
N-(4-fluoro-2-iodophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-2-iodophenyl)butanamide, also known as FIBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. FIBA is a derivative of the compound phenylbutanamide, which is known to have analgesic properties. The addition of the fluorine and iodine atoms to the phenyl ring of FIBA has been shown to enhance its potency and selectivity for certain receptors in the brain.
作用機序
The exact mechanism of action of N-(4-fluoro-2-iodophenyl)butanamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor by binding to a site other than the receptor's active site. This compound has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in several neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior in mice, as well as to enhance the analgesic effects of opioids. Additionally, this compound has been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of N-(4-fluoro-2-iodophenyl)butanamide is that it is relatively easy to synthesize and purify, making it accessible for laboratory use. Additionally, its selectivity for certain receptors in the brain makes it a useful tool for studying the role of these receptors in neurological processes. However, one limitation of this compound is that its effects on the brain are not fully understood, and further research is needed to fully elucidate its mechanism of action.
将来の方向性
There are several potential future directions for research on N-(4-fluoro-2-iodophenyl)butanamide. One area of interest is its potential as a treatment for neurological disorders, such as anxiety, depression, and addiction. Additionally, further research is needed to fully understand its mechanism of action and to identify other receptors that it may interact with. Finally, this compound may also have applications in the field of drug discovery, as it could serve as a starting point for the development of new compounds with enhanced potency and selectivity for certain receptors.
合成法
The synthesis of N-(4-fluoro-2-iodophenyl)butanamide involves several steps, starting with the reaction of 4-fluoro-2-iodobenzoic acid with butylamine to form this compound. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under an inert atmosphere to prevent oxidation of the reagents. The resulting product is then purified through a series of chromatographic techniques to obtain a high-purity sample of this compound.
科学的研究の応用
N-(4-fluoro-2-iodophenyl)butanamide has been primarily studied for its potential applications in the field of neuroscience. Specifically, it has been shown to modulate the activity of certain receptors in the brain, such as the GABA-A and sigma-1 receptors. These receptors are involved in a wide range of neurological processes, including anxiety, depression, and addiction.
特性
分子式 |
C10H11FINO |
|---|---|
分子量 |
307.1 g/mol |
IUPAC名 |
N-(4-fluoro-2-iodophenyl)butanamide |
InChI |
InChI=1S/C10H11FINO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |
InChIキー |
MJTNIEXQQWEKNR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)F)I |
正規SMILES |
CCCC(=O)NC1=C(C=C(C=C1)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)



![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)
![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)

